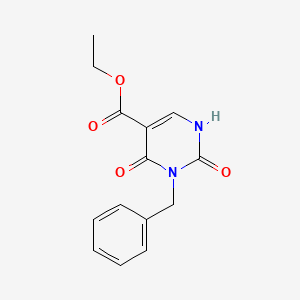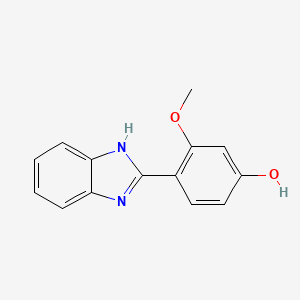
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the benzimidazole ring in the structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves the use of sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields the desired benzimidazole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents or alkylating agents. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Medicine: Due to its therapeutic potential, it is investigated for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, they can inhibit the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- can be compared with other similar compounds, such as:
Phenol, 4-(1H-benzimidazol-2-yl)-: This compound lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(1H-benzimidazol-2-yl)phenol: This compound has a hydroxyl group at the 2-position instead of the 4-position, which can influence its interaction with molecular targets.
4-(1H-benzimidazol-2-yl)aniline: The presence of an amino group instead of a methoxy group can lead to different chemical and biological properties.
The uniqueness of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
89469-28-3 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-yl)-3-methoxyphenol |
InChI |
InChI=1S/C14H12N2O2/c1-18-13-8-9(17)6-7-10(13)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) |
Clave InChI |
BBTJMPRZCOTMPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



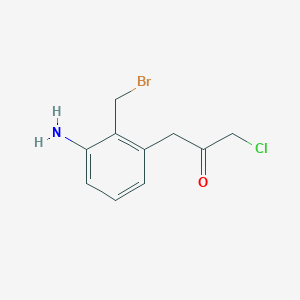
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
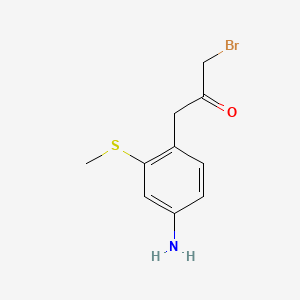
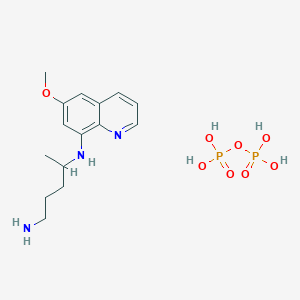
![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)
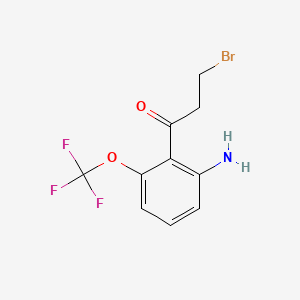
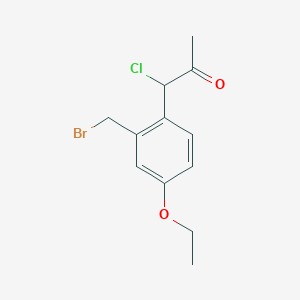
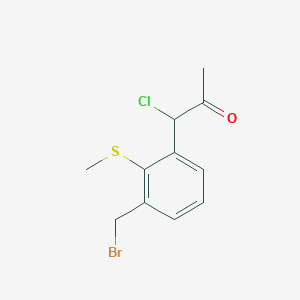
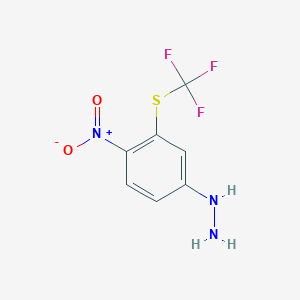
![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)
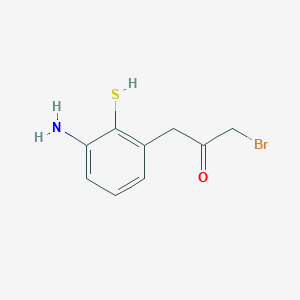
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)
